molecular formula C12H10BrN3OS B270179 N-(5-bromo-2-pyridinyl)-2-(2-pyridinylsulfanyl)acetamide

N-(5-bromo-2-pyridinyl)-2-(2-pyridinylsulfanyl)acetamide

Cat. No. B270179
M. Wt: 324.2 g/mol
InChI Key: BFXWBJGOGXAQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-pyridinyl)-2-(2-pyridinylsulfanyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known to exhibit interesting biological activities, making it a promising candidate for drug development and other related applications. In

Mechanism of Action

The mechanism of action of N-(5-bromo-2-pyridinyl)-2-(2-pyridinylsulfanyl)acetamide is not fully understood. However, it is believed to exert its biological activity by inhibiting the activity of certain enzymes and proteins involved in key cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In addition to its anticancer, antibacterial, and antifungal properties, it has been reported to have anti-inflammatory and antioxidant activities. Furthermore, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-bromo-2-pyridinyl)-2-(2-pyridinylsulfanyl)acetamide in lab experiments is its potency and specificity. It has been shown to exhibit potent biological activity against various targets, making it a useful tool for studying key cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for the study of N-(5-bromo-2-pyridinyl)-2-(2-pyridinylsulfanyl)acetamide. One area of focus could be the development of new anticancer drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as antibacterial and antifungal drug development. Finally, efforts could be made to improve the solubility of this compound in water, which would make it easier to work with in lab experiments.
In conclusion, this compound is a promising compound with potential applications in various fields. Its potency and specificity make it a useful tool for studying key cellular processes, and its biological activity against cancer cells and other targets make it a potential candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.

Synthesis Methods

The synthesis of N-(5-bromo-2-pyridinyl)-2-(2-pyridinylsulfanyl)acetamide involves the reaction of 5-bromo-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-mercaptopyridine to produce the desired compound. The yield of this reaction is reported to be around 60%.

Scientific Research Applications

N-(5-bromo-2-pyridinyl)-2-(2-pyridinylsulfanyl)acetamide has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of drug development. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

Molecular Formula

C12H10BrN3OS

Molecular Weight

324.2 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2-pyridin-2-ylsulfanylacetamide

InChI

InChI=1S/C12H10BrN3OS/c13-9-4-5-10(15-7-9)16-11(17)8-18-12-3-1-2-6-14-12/h1-7H,8H2,(H,15,16,17)

InChI Key

BFXWBJGOGXAQOZ-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)SCC(=O)NC2=NC=C(C=C2)Br

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NC2=NC=C(C=C2)Br

Origin of Product

United States

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